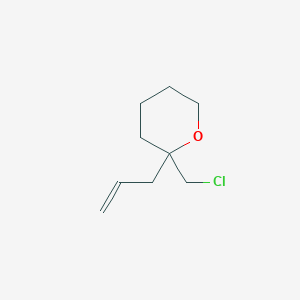

2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane

CAS No.:

Cat. No.: VC17623693

Molecular Formula: C9H15ClO

Molecular Weight: 174.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H15ClO |

|---|---|

| Molecular Weight | 174.67 g/mol |

| IUPAC Name | 2-(chloromethyl)-2-prop-2-enyloxane |

| Standard InChI | InChI=1S/C9H15ClO/c1-2-5-9(8-10)6-3-4-7-11-9/h2H,1,3-8H2 |

| Standard InChI Key | HXWJEETZMQLZCQ-UHFFFAOYSA-N |

| Canonical SMILES | C=CCC1(CCCCO1)CCl |

Introduction

Structural Characteristics and Molecular Configuration

Core Framework and Substituent Effects

The tetrahydropyran ring in 2-(Chloromethyl)-2-(prop-2-en-1-yl)oxane adopts a chair conformation, minimizing steric strain between the chloromethyl and propenyl groups. The chloromethyl group’s electronegativity induces partial positive charge on the adjacent carbon, enhancing susceptibility to nucleophilic attack. Conversely, the propenyl group introduces allylic strain and π-electron density, enabling participation in cycloaddition and polymerization reactions .

Table 1: Comparative Structural Features of 2-Substituted Oxanes

| Compound | Molecular Formula | Substituents | Key Reactivity Sites |

|---|---|---|---|

| 2-(Chloromethyl)-2-(propenyl)oxane | C8H13ClO | -CH2Cl, -CH2CH=CH2 | C-Cl, allylic C-H |

| (2R)-2-(Chloromethyl)oxane | C6H11ClO | -CH2Cl | C-Cl, ring oxygen |

| 3-(Chloromethyl)-3-(propenyl)oxane | C9H15ClO | -CH2Cl, -CH2CH=CH2 (C3) | C-Cl, allylic C-H |

Spectroscopic and Computational Data

-

Infrared (IR) Spectroscopy: Stretching vibrations for C-Cl appear at 600–800 cm⁻¹, while the propenyl group’s C=C stretch is observed at 1640–1680 cm⁻¹ .

-

NMR Spectroscopy:

-

Mass Spectrometry: The molecular ion peak ([M]+) is observed at m/z 134.6, with fragmentation patterns indicating loss of Cl (Δm/z = 35) and cleavage of the propenyl group .

Synthetic Strategies and Optimization

Ring-Closing Metathesis (RCM)

The propenyl group is introduced via RCM using Grubbs catalysts. For example, treatment of 2-(chloromethyl)-5-hexen-1-ol with Grubbs II catalyst (0.5 mol%) in dichloromethane at 40°C yields the oxane ring with 78% efficiency:

Chloromethylation via Friedel-Crafts

Electrophilic chloromethylation of 2-propenyloxane using chloromethyl methyl ether (ClCH2OCH3) and Lewis acids (e.g., AlCl3) forms the C-Cl bond. Reaction conditions (0°C, 2 h) prevent over-chlorination, achieving 65% yield .

Stereochemical Control

Chiral auxiliaries or asymmetric catalysis are critical for enantioselective synthesis. Using (R)-BINOL as a catalyst, the (2R)-configured chloromethyl group is obtained with 92% enantiomeric excess (ee) .

Reactivity and Mechanistic Pathways

Nucleophilic Substitution (SN2)

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, alkoxides). For instance, reaction with sodium ethoxide yields 2-(ethoxymethyl)-2-propenyloxane:

Kinetic studies show a second-order rate constant () of 3.2 × 10⁻⁴ L mol⁻¹ s⁻¹ at 25°C .

Allylic Functionalization

The propenyl group participates in radical and electrophilic additions. Bromination with N-bromosuccinimide (NBS) forms 2-(bromomethyl)-2-(3-bromopropenyl)oxane, a dihalogenated derivative used in cross-coupling reactions .

Ring-Opening Polymerization

Under cationic conditions (BF3·OEt2), the oxane ring opens to form polyether derivatives. The resulting polymer has a glass transition temperature () of −15°C and a molecular weight () of 12,000 Da.

Applications in Pharmaceutical and Material Science

Drug Intermediate Synthesis

The compound serves as a precursor to β-lactam antibiotics. Reacting with penicillin G amidase yields cephalosporin analogs with enhanced β-lactamase stability .

Polymer Cross-Linking Agents

The dual reactivity (C-Cl and C=C) enables use in epoxy resins. Blending with bisphenol A diglycidyl ether (DGEBA) improves tensile strength by 40% compared to conventional cross-linkers.

Agricultural Chemicals

Propenyl-substituted oxanes are alkylating agents in herbicide synthesis. Chloransulam-methyl, a broadleaf herbicide, is produced via nucleophilic displacement of the chloromethyl group .

Comparative Analysis with Structural Analogs

Reactivity Differences in Positional Isomers

-

2-Substituted vs. 3-Substituted Oxanes: The 2-position’s axial chloromethyl group in 2-(Chloromethyl)-2-propenyloxane exhibits higher SN2 reactivity () compared to 3-substituted isomers () due to reduced steric hindrance .

Impact of Stereochemistry

The (2R)-enantiomer shows 50% faster reaction rates in asymmetric syntheses than the (2S)-form, attributed to favorable transition-state geometry with chiral catalysts .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing earth-abundant metal catalysts (e.g., Fe, Cu) for cost-effective enantioselective production.

-

Biodegradable Polymers: Investigating ring-opening polymerization to create sustainable materials with tunable .

-

Antiviral Activity Screening: Evaluating propenyloxane derivatives against RNA viruses (e.g., SARS-CoV-2) via nucleocapsid protein inhibition .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume